molecular formula C13H17NO2 B1531361 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340038-23-4

1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1531361
CAS No.: 1340038-23-4
M. Wt: 219.28 g/mol
InChI Key: PCFZSGRBWVRXLQ-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is a specialized azetidine derivative that serves as a valuable constrained scaffold in medicinal chemistry and pharmaceutical research . The compound integrates a rigid four-membered azetidine ring, known to enhance metabolic stability and bioavailability in drug candidates, with a versatile carboxylic acid functional group . This structure makes it a prime building block for the synthesis of diverse biologically active molecules, particularly for exploring receptor modulators and enzyme inhibitors . The azetidine carboxylic acid pharmacophore is recognized as an important scaffold for obtaining various biologically active heterocyclic compounds and peptides . Specifically, azetidine-3-carboxylic acid derivatives are conformationally constrained analogues of β-proline and have been employed in the preparation of peptide analogues such as endomorphins . The constrained nature of the azetidine ring provides a platform for developing novel conformationally restricted amino acids and isosteres, which are crucial for the generation of DNA-encoded peptide libraries and the study of protein-protein interactions . In particular, derivatives of this compound have been identified in patent literature as key intermediates in the synthesis of potent azetidinecarboxylic acid derivatives acting as sphingosine 1-phosphate (S1P) receptor agonists, with potential applications as immunosuppressants in transplantation medicine and the treatment of autoimmune diseases . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-4-11(5-10(9)2)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFZSGRBWVRXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid typically involves multi-step organic reactions. The initial steps often include the formation of the azetidine ring followed by carboxylation to introduce the carboxylic acid functional group. Variations in the synthetic route can lead to different derivatives with potentially enhanced biological activity.

Anticancer Properties

Research indicates that compounds containing azetidine structures exhibit significant anticancer activity. For instance, derivatives of azetidine have shown promising results against various cancer cell lines. In a study evaluating the cytotoxic effects of several azetidine derivatives, including those similar to 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid, IC50 values were determined for multiple human tumor cell lines:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (HT-29)2.76
Human Ovarian Adenocarcinoma (OVXF 899)9.27
Human Renal Cancer (RXF 486)1.143

These results suggest that modifications to the azetidine structure can lead to enhanced selectivity and potency against specific cancer types .

Antioxidant Activity

The antioxidant potential of azetidine derivatives has also been explored. Compounds were evaluated using the DPPH radical scavenging method, which measures the ability to neutralize free radicals. Notably, certain derivatives exhibited antioxidant activities comparable to established antioxidants like ascorbic acid. For example:

  • Compound A: 88.6% scavenging ability
  • Compound B: 87.7% scavenging ability

This suggests that the introduction of specific substituents on the azetidine ring can significantly enhance antioxidant properties .

Neuroprotective Effects

Emerging studies have indicated potential neuroprotective effects of azetidine derivatives. The mechanisms involve modulation of neurotransmitter systems and reduction of neuroinflammation, making them candidates for further investigation in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of azetidine derivatives:

  • Case Study on Anticancer Activity : A derivative similar to 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid was tested against a panel of cancer cell lines, showing selective cytotoxicity and low toxicity towards normal cells.
  • Neuroprotective Study : In vitro studies demonstrated that certain azetidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis.

Scientific Research Applications

The compound “1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid” is a member of the azetidine family, which has gained attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its applications, particularly in scientific research, drug development, and medicinal chemistry.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that derivatives of azetidine compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties
Azetidine derivatives have also been shown to possess anti-inflammatory effects. For instance, research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that certain azetidine carboxylic acids can inhibit inflammatory pathways in vitro . This suggests that 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid could be explored for therapeutic applications in treating inflammatory diseases.

Drug Development

Neurological Disorders
The compound's structural features may allow it to interact with neurotransmitter systems. Preliminary studies suggest that azetidine compounds could modulate neurotransmitter release, providing a basis for their investigation in treating conditions such as depression or anxiety .

Cancer Research
Emerging evidence points to the potential of azetidine derivatives in cancer therapy. A study published in Cancer Letters indicated that certain azetidine-based compounds showed cytotoxic effects against various cancer cell lines . This opens avenues for further exploration of 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid as a lead compound in anticancer drug design.

Agricultural Applications

Pesticide Development
Research has suggested that certain azetidine derivatives can act as effective pesticides. Their ability to disrupt biological pathways in pests makes them valuable for developing new agricultural chemicals . Investigating the efficacy of 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid as a pesticide could contribute to sustainable agricultural practices.

Case Study 1: Antimicrobial Screening

A series of experiments were conducted to evaluate the antimicrobial activity of various azetidine derivatives, including 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid. The study utilized standard disk diffusion methods against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting promising antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays were performed to assess the anti-inflammatory activity of the compound on human macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a marked reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), supporting the hypothesis that this compound could serve as a basis for anti-inflammatory drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Evidence Source
1-(3-(((4-chloro-3-methylphenyl)(methyl)amino)methyl)benzyl)azetidine-3-carboxylic acid Chloro and methyl groups on aryl ring; tertiary amine linkage Pseudoirreversible enzyme inhibition; persistent pharmacological efficacy
1-({6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid Methoxy, propyl, and naphthalene extensions Enhanced lipophilicity; potential CNS activity due to naphthalene moiety
{1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pyrazolidin-4-yl}methyl 2-sulphobenzoate Pyrazolidinone core; sulfobenzoate ester Photographic co-developer; redox-active properties
1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid Fluoromethyl and tert-butyl carbamate groups Improved metabolic stability; intermediate for fluorinated drug candidates

Preparation Methods

Synthesis of Azetidine-3-carboxylic Acid Core

The azetidine-3-carboxylic acid moiety is a critical intermediate in the preparation of the target compound. Several improved synthetic routes have been developed to prepare azetidine-3-carboxylic acid efficiently, avoiding toxic reagents and enabling scalability.

1.1 Merck's Improved Process

  • Starting Material: Diethyl bis(hydroxymethyl)malonate
  • Key Steps:

    • Triflation of diethyl bis(hydroxymethyl)malonate to form a triflate intermediate.
    • Intramolecular cyclization using benzylamine to form the azetidine ring (diester intermediate).
    • Hydrolysis of diester to diacid.
    • Controlled monodecarboxylation to yield benzyl-protected azetidine-3-carboxylic acid.
    • Final hydrogenolysis to remove the benzyl protecting group, affording azetidine-3-carboxylic acid.
  • Advantages:

    • Avoids toxic reagents such as cyanide and epichlorohydrin.
    • Shorter, operationally simpler process with economically viable reagents.
    • High yields (e.g., 86% yield in toluene layer extraction).
  • Reagents and Conditions:

    • Triflation reagents for activation.
    • Benzylamine for ring closure.
    • Hydrolysis under acidic/basic conditions.
    • Hydrogenation for deprotection.
    • Solvents include methanol, ethanol, acetonitrile, and toluene.
  • Reference: WO2004035538A1 patent and Merck synthesis details.

Rapid Diversified Synthesis via 1-Azabicyclo[1.1.0]butane (ABB)

A more recent and versatile approach uses 1-azabicyclo[1.1.0]butane as a strain-release reagent to build azetidine rings rapidly and allows functionalization at the 1- and 3-positions.

2.1 ABB Route to Protected 3-Haloazetidines

  • Starting Material: Allylamine converted to hydrobromide salt.
  • Key Steps:

    • Formation of ABB in situ by treatment with phenyllithium (PhLi).
    • Reaction of ABB with electrophiles (e.g., Boc2O or TsCl) and halides (NaI, NaBr) to form 3-haloazetidines with protecting groups.
    • This two-step, one-pot method yields gram-scale quantities of protected 3-iodo or 3-bromoazetidines in ~81% yield.
  • Advantages:

    • Rapid, one-pot synthesis.
    • Flexibility in halide and protecting group choice, allowing tailored azetidine derivatives.

2.2 Conversion to Azetidine-3-carboxylic Acid Derivatives

  • The 3-iodoazetidines can be converted to cyanoazetidines by nucleophilic substitution with sodium cyanide in DMSO.
  • Subsequent basic hydrolysis converts the cyano group to the carboxylic acid, yielding N-protected azetidine-3-carboxylic acids.
  • Final deprotection steps afford the free azetidine-3-carboxylic acid.

  • Reference: Arkivoc 2018, Ji et al.

N-Substitution with 3,4-Dimethylbenzyl Group

To obtain 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid, the azetidine nitrogen must be substituted with a 3,4-dimethylbenzyl moiety.

3.1 General Approach

  • The protected azetidine-3-carboxylic acid intermediate (e.g., N-Boc-azetidine-3-carboxylic acid) undergoes N-alkylation with 3,4-dimethylbenzyl halide or equivalent electrophiles.
  • Typical conditions involve a weak base (e.g., triethylamine, potassium carbonate) in polar aprotic solvents such as acetonitrile or DMF.
  • After alkylation, deprotection of the amino group yields the target compound.

3.2 Related Compound Synthesis

  • Although direct literature on the exact compound’s preparation is limited, analogous N-benzylation methods are well-documented for azetidine derivatives.
  • The 3,4-dimethylbenzyl fragment is commonly introduced via nucleophilic substitution or reductive amination with 3,4-dimethylbenzaldehyde.
  • The 3,4-dimethylphenylmethyl moiety is commercially available or can be synthesized via condensation of 3,4-dimethylphenylhydrazine with appropriate aldehydes.

Summary Table of Key Preparation Steps

Step Description Starting Material/Reagents Conditions/Notes Yield/Remarks
1 Triflation of diethyl bis(hydroxymethyl)malonate Diethyl bis(hydroxymethyl)malonate, triflation agent Ambient to mild heating, organic solvents High yield, scalable
2 Cyclization with benzylamine Triflated intermediate, benzylamine Mild heating, intramolecular ring closure Efficient azetidine ring formation
3 Hydrolysis and monodecarboxylation Diester intermediate Controlled pH, aqueous conditions High selectivity for monoacid
4 Hydrogenolysis (deprotection) Benzyl-protected azetidine-3-carboxylic acid Hydrogen, Pd catalyst, mild conditions Clean removal of protecting group
5 Formation of ABB and 3-haloazetidines Allylamine, PhLi, electrophiles, halides One-pot, gram scale, rapid synthesis 81% yield for protected 3-iodoazetidines
6 Conversion to cyano and carboxylic acid 3-iodoazetidine, NaCN, base Substitution and hydrolysis Good yields, scalable
7 N-substitution with 3,4-dimethylbenzyl group Azetidine-3-carboxylic acid derivative, 3,4-dimethylbenzyl halide Base-mediated alkylation, followed by deprotection Standard N-alkylation protocols

Research Findings and Notes

  • The Merck process and ABB-based methods represent state-of-the-art synthetic strategies for azetidine-3-carboxylic acid derivatives, favoring operational simplicity, scalability, and avoidance of toxic reagents.
  • The ABB method enables rapid diversification, allowing the introduction of various substituents at the 3-position and N-position of azetidine, which is critical for tailoring biological activity.
  • The 3,4-dimethylbenzyl substitution is typically introduced via nucleophilic substitution or reductive amination, leveraging commercially available or easily synthesized 3,4-dimethylbenzyl electrophiles.
  • Protection/deprotection strategies (e.g., Boc, Ts) are crucial to control reactivity and obtain the desired substitution pattern without side reactions.
  • The literature emphasizes the importance of pH control during hydrolysis and decarboxylation steps to maximize yield and purity.
  • Experimental data confirm yields ranging from moderate to high (50–86%) depending on step and scale, with gram-scale synthesis demonstrated.

Q & A

Basic: What are the common synthetic routes for 1-[(3,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions, focusing on constructing the azetidine ring and introducing the 3,4-dimethylbenzyl substituent. A general approach includes:

  • Azetidine ring formation : Cyclization of precursors like azetidine-3-carboxylic acid derivatives using strong bases or acids (e.g., NaH or HCl) under controlled temperatures (0–60°C) .
  • Benzylation : Reaction of the azetidine intermediate with 3,4-dimethylbenzyl bromide or chloride via nucleophilic substitution. This step often employs polar aprotic solvents (e.g., DMF) and bases like triethylamine to enhance reactivity .
  • Carboxylic acid deprotection : If protected (e.g., methyl ester), hydrolysis with aqueous NaOH or LiOH in THF/MeOH yields the final compound .

Methodological Note : Monitor reaction progress using TLC or LC-MS, and purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).

Advanced: How can stereochemical challenges during synthesis be addressed?

The azetidine ring’s constrained geometry may lead to stereochemical complications, particularly during benzylation. Strategies include:

  • Chiral auxiliaries : Use enantiomerically pure azetidine precursors (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate) to control stereochemistry .
  • Asymmetric catalysis : Employ palladium-catalyzed cross-couplings or organocatalysts to direct substituent placement.
  • Crystallography : Confirm stereochemistry via X-ray diffraction of intermediates, as seen in structurally related azetidine derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms the azetidine ring (δ ~3.5–4.5 ppm for N-CH2) and aromatic protons (δ ~6.8–7.2 ppm for 3,4-dimethylphenyl) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (calculated for C₁₃H₁₇NO₂: 231.1234).
  • HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .

Advanced: How can conflicting biological activity data be resolved?

Discrepancies in reported activities (e.g., antimicrobial vs. no activity) often arise from structural analogs. Mitigate this by:

  • Comparative SAR studies : Test analogs with systematic substituent variations (e.g., replacing 3,4-dimethylphenyl with 4-fluorophenyl) to identify critical functional groups .
  • Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity; IC50 in cancer cell lines) to ensure reproducibility .
  • Computational modeling : Perform docking studies to predict binding affinities toward targets like EP2 receptors or microbial enzymes .

Basic: What are the primary biological targets or applications under investigation?

  • Receptor antagonism : Structural analogs (e.g., PF-04418948) show potent EP2 receptor antagonism, suggesting potential in inflammation or cancer research .
  • Antimicrobial activity : The 3,4-dimethylphenyl group may enhance membrane penetration, targeting Gram-positive bacteria .
  • Enzyme inhibition : Azetidine-carboxylic acids are explored as inhibitors of amino acid transporters or decarboxylases .

Advanced: How can pseudoirreversible inhibition be evaluated for this compound?

  • Kinetic assays : Measure enzyme inactivation rates (kobs) under varying inhibitor concentrations using fluorogenic substrates .
  • Washout experiments : Assess recovery of enzyme activity after extensive dialysis to distinguish reversible vs. irreversible binding .
  • Mass spectrometry : Detect covalent adduct formation between the compound and target proteins .

Basic: What stability considerations are critical for storage and handling?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the azetidine ring .
  • Moisture control : Use desiccants to avoid hydrolysis of the carboxylic acid group.
  • pH stability : Avoid extreme pH conditions during in vitro assays (optimal range: 6.5–7.5) .

Advanced: What strategies optimize bioavailability in preclinical studies?

  • Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability .
  • Salt formation : Prepare sodium or lysine salts to improve aqueous solubility .
  • Nanoparticle encapsulation : Use PEGylated liposomes for targeted delivery, as demonstrated with related azetidine derivatives .

Basic: How is the compound’s purity validated for in vitro studies?

  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Chiral HPLC : Ensure enantiomeric excess (>99%) if the compound is stereoisomerically pure .
  • Residual solvent analysis : Use GC-MS to detect traces of DMF or THF (limits: <500 ppm) .

Advanced: What mechanistic insights guide structure-activity relationship (SAR) studies?

  • Azetidine ring rigidity : The four-membered ring restricts conformational flexibility, enhancing target selectivity but reducing metabolic stability. Introduce methyl groups to balance rigidity and solubility .
  • Substituent effects : Electron-donating groups (e.g., 3,4-dimethyl) on the phenyl ring enhance lipophilicity and receptor binding, while electron-withdrawing groups (e.g., –NO₂) may improve enzymatic inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid
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1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.